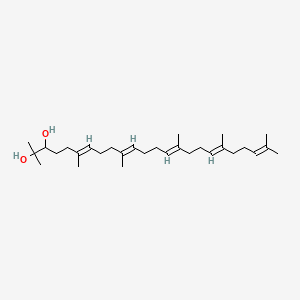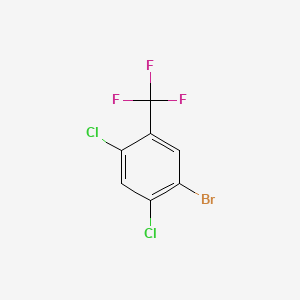
グリコールキトサン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Glycol Chitosan (GC) is a derivative of chitosan that has hydrophilic ethylene glycol branches. It is water-soluble, biocompatible, and biodegradable . It has both hydrophobic segments for the encapsulation of various drugs and reactive functional groups for facile chemical modifications .
Synthesis Analysis
GC is a chitosan derivative conjugated with hydrophilic ethylene glycol branches that render the polymer soluble in water at a neutral/acidic pH. The molecular weight of GC ranges from 20 to 250 kDa with the degree of deacetylation from 60 to 82.7% . The reactive functional groups of GC such as amine and hydroxyl groups allow for easy chemical modification with various chemical compounds .Molecular Structure Analysis
The molecular structure of GC includes hydrophilic ethylene glycol branches that render the polymer soluble in water at a neutral/acidic pH. The molecular weight of GC ranges from 20 to 250 kDa with the degree of deacetylation from 60 to 82.7% .Chemical Reactions Analysis
GC and its derivatives have been extensively investigated as safe and effective drug delivery carriers because of their unique physiochemical and biological properties. The reactive functional groups such as the amine and hydroxyl groups on the GC backbone allow for easy chemical modification with various chemical compounds .Physical And Chemical Properties Analysis
GC is a chitosan derivative conjugated with hydrophilic ethylene glycol branches that render the polymer soluble in water at a neutral/acidic pH. The molecular weight of GC ranges from 20 to 250 kDa with the degree of deacetylation from 60 to 82.7% . The reactive functional groups of GC such as amine and hydroxyl groups allow for easy chemical modification with various chemical compounds .科学的研究の応用
ドラッグデリバリーシステム
グリコールキトサン(GC)とその誘導体は、そのユニークな物理化学的および生物学的特性により、安全で効果的なドラッグデリバリー担体として広く研究されています。 それらは、様々な薬物をカプセル化する疎水性セグメントと、容易な化学修飾のための反応性官能基を持ち、標的化ドラッグデリバリーに適しています .
水浄化
グリコールキトサン由来のものも含め、キトサンベースのハイドロゲルは、水処理および浄化における可能性が注目されています。 それらのバイオアベイラビリティ、生体適合性、生分解性、環境への優しさ、高い汚染物質吸着能力、および水の吸着能力により、水から汚染物質を除去するための優れた材料となっています .
抗菌用途
抗菌用途では、キトサンは、微生物膜とDNAを破壊することにより、強力な抗菌特性を示します。 これは、グリコールキトサンを、細菌感染に対する有望な天然防腐剤および剤にします .
非細胞接着性材料
グリコールキトサンは、超低細胞接着性材料として使用されてきました。 キトサンでコーティングされた表面は、細胞の付着を阻害し、組織工学および再生医療において重要な、球状体形成を促進します .
生体医用用途
キトサンとその誘導体、グリコールキトサンを含む、は、生体適合性と無毒性のため、薬学、医学、バイオメディシン、歯科、眼科、美容、衛生、パーソナルケア、バイオイメージング、獣医学など、様々なバイオメディカル分野で実用的な用途があります .
ナノテクノロジー
ハイドロゲルを形成する能力と反応性官能基のため、グリコールキトサンはナノテクノロジー用途でも使用されています。 それは、ドラッグデリバリーのためのナノ粒子を作成するために、または強化された特性を持つナノ複合材料の合成における成分として使用することができます .
作用機序
Target of Action
Glycol Chitosan (GC) is a water-soluble chitosan derivative with hydrophilic ethylene glycol branches . It primarily targets pathogenic microorganisms, preventing their growth, sporulation, spore viability, and germination . It also targets cells for drug delivery . The polycationic charge of chitosan is thought to be the most significant factor bringing about antimicrobial effects due to electrostatic interaction between the polycationic chitosan and microbial cell surface .
Mode of Action
GC interacts with its targets through various mechanisms. For pathogenic microorganisms, it disrupts cell function and induces different defense responses in the host plant . In drug delivery, GC encapsulates various drugs within its hydrophobic segments and delivers them to target cells . The presence of hydrophilic ethylene glycol branches and reactive functional groups on the GC backbone allows for facile chemical modifications .
Biochemical Pathways
GC affects several biochemical pathways. It has been shown to synthesize chondrogenic markers (COL2A1 and ACAN), suggesting potential for tissue regeneration . Additionally, GC has been used to synthesize hydrogels that have shown potential in facilitating human biological processes like inflammation .
Pharmacokinetics
The pharmacokinetics of GC-based drug carriers have been studied. These carriers sufficiently accumulate in diseased tissues where there is leaky vasculature and poor lymphatic drainage . This passive tumor-homing based on enhanced permeability and retention (EPR) effects enhances the therapeutic efficacies of drugs while reducing their side effects .
Result of Action
The action of GC results in several molecular and cellular effects. It has been shown to effectively inhibit bacterial growth . In drug delivery, GC enhances the water solubility of sparingly soluble drugs , and in tissue engineering, it has been shown to enhance the synthesis and accumulation of collagen I, II, and aggrecan markers in encapsulated chondrocytes .
Action Environment
The action of GC can be influenced by environmental factors. For instance, the presence of ions can create a large osmotic swelling force that makes the hydrogel swell at a pH below the polymer pKa . Additionally, the solution must be sufficiently acidic to favor the reaction, resulting in protonation of the carbonyl compound and making the carbon more susceptible to nucleophilic attack .
Safety and Hazards
将来の方向性
GC and its derivatives have been extensively investigated as safe and effective drug delivery carriers because of their unique physiochemical and biological properties . This review summarizes the recent advances of GC-based materials in cell surface labeling, multimodal tumor imaging, and encapsulation and delivery of drugs . Different strategies for GC modifications are also highlighted with the aim to shed light on how to endow GC and its derivatives with desirable properties for therapeutic purposes .
生化学分析
Biochemical Properties
Glycol Chitosan has unique biochemical properties that allow it to interact with various biomolecules. It has been found to enhance the membrane permeability and leakage of Glycine max Harosoy 63W cells . It can also inhibit the growth of E. coli, Staphylococcus aureus, and Streptococcus faecalis .
Cellular Effects
Glycol Chitosan has been shown to have significant effects on various types of cells. For instance, it has been found to enhance the viability of embedded chondrocytes in long-term culture within a bovine cartilage ring . In addition, it has been shown to induce severe necrotic cell death in H9C2 cardiomyocytes at highly concentrated conditions .
Molecular Mechanism
The molecular mechanism of action of Glycol Chitosan involves its interaction with biomolecules. For instance, it has been shown to form imine bonds with the amines of glycol chitosan and a novel ABA telechelic crosslinker with multiple pendent benzaldehyde groups . It also exhibits van der Waals adsorption with gemcitabine and forms hydrogen bonds with doxorubicin .
Temporal Effects in Laboratory Settings
Glycol Chitosan exhibits changes in its effects over time in laboratory settings. For instance, it has been shown to rapidly stain the cell membrane within 5 minutes and effectively restrain the cellular uptake process, tolerating an incubation time of 6 hours without substantial cellular internalization .
Dosage Effects in Animal Models
In animal models, the effects of Glycol Chitosan vary with different dosages. For instance, repeated high-dose (90 mg/kg, three times) of Glycol Chitosan nanoparticles has been shown to induce severe cardiotoxicity .
Transport and Distribution
It has been shown that a considerable amount of Glycol Chitosan nanoparticles non-specifically accumulate in major organs (liver, lung, spleen, kidney, and heart) after 6 hours of injection and sustainably retained for 72 hours .
Subcellular Localization
It has been shown that Glycol Chitosan can image the plasma membranes based on a strategy of multisite membrane anchoring
特性
| { "Design of the Synthesis Pathway": "Glycol Chitosan can be synthesized by the reaction between chitosan and ethylene oxide.", "Starting Materials": [ "Chitosan", "Ethylene oxide" ], "Reaction": [ "Chitosan is dissolved in acetic acid to form a solution.", "Ethylene oxide is added dropwise to the chitosan solution.", "The reaction mixture is stirred at room temperature for several hours.", "The resulting Glycol Chitosan product is then purified by dialysis and dried." ] } | |
CAS番号 |
123938-86-3 |
分子式 |
C24H47N3O16 |
分子量 |
633.645 |
IUPAC名 |
(3S,4S,6S)-5-amino-6-[(3R,4S,6S)-5-amino-6-[(3R,4S,6R)-5-amino-4,6-dihydroxy-2-(2-hydroxyethoxymethyl)oxan-3-yl]oxy-4-hydroxy-2-(2-hydroxyethoxymethyl)oxan-3-yl]oxy-2-(2-hydroxyethoxymethyl)oxane-3,4-diol |
InChI |
InChI=1S/C24H47N3O16/c25-13-18(33)20(11(39-22(13)35)8-37-5-2-29)42-24-15(27)19(34)21(12(41-24)9-38-6-3-30)43-23-14(26)17(32)16(31)10(40-23)7-36-4-1-28/h10-24,28-35H,1-9,25-27H2/t10?,11?,12?,13?,14?,15?,16-,17+,18+,19+,20+,21+,22-,23+,24+/m1/s1 |
InChIキー |
RKEUQJJGKWLRQI-PGHSOFRXSA-N |
SMILES |
C(COCC1C(C(C(C(O1)OC2C(OC(C(C2O)N)OC3C(OC(C(C3O)N)O)COCCO)COCCO)N)O)O)O |
同義語 |
100D-VL; Amidan; Armour-Zen; BC 10; BC 10 (polysaccharide); Batch LO 7319CsU; Biochemica; Biochikol; Biochikol 020PC; Biopolymer L 112; C 3646; C 60M; CG 10; CG 110; CTA 1 Lactic Acid; CTA 4; Cerosan 5000; ChiSys; Chicol; Chiloclear; Chimarin; Chiros |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![7-(4-methoxybenzyl)-5-methyl-2H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione](/img/structure/B568781.png)
![5-Ethylsulfanyl-4-[[4-(5-fluoropyridin-2-yl)phenyl]methyl]-8,11,11-trimethyl-1,3,4,8,10-pentazatricyclo[7.3.0.02,6]dodeca-2,5,9-trien-7-one](/img/structure/B568784.png)
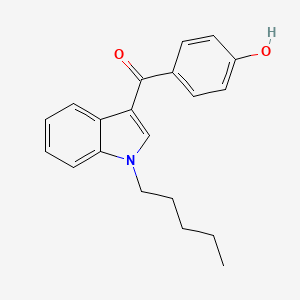
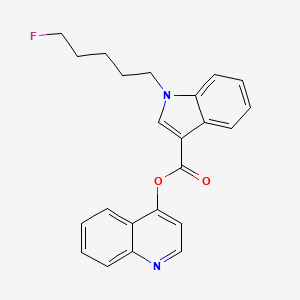
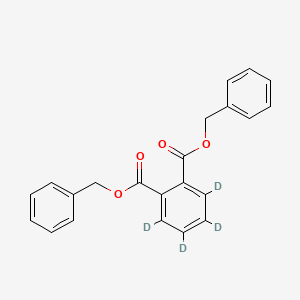



![2,2'-[4-(2-Methylpropoxy)-1,3-phenylene]bis[4-methyl-5-thiazolecarboxylic Acid](/img/structure/B568800.png)


